molecular formula C6H4BrF B092463 1-Bromo-2-fluorobenzene CAS No. 1072-85-1

1-Bromo-2-fluorobenzene

Cat. No.: B092463
CAS No.: 1072-85-1
M. Wt: 175 g/mol
InChI Key: IPWBFGUBXWMIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-fluorobenzene is an aromatic compound with the molecular formula C6H4BrF and a molecular weight of 174.998 g/mol . It is also known by other names such as o-Bromofluorobenzene and 2-Fluorobromobenzene . This compound is characterized by the presence of both bromine and fluorine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

1-Bromo-2-fluorobenzene is a halogenated aromatic compound that primarily targets organic compounds in chemical reactions . It is often used as a reactant in organic synthesis .

Mode of Action

The compound interacts with its targets through various chemical reactions. For instance, when reacted with furan in the presence of lithium amalgam (Li/Hg), it undergoes a series of transformations leading to a Diels–Alder adduct . This reaction involves the formation of benzyne, a highly reactive intermediate, which then reacts with furan .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the formation of benzyne and its subsequent reaction with furan . This pathway involves the conversion of the aryl bromide to a Grignard reagent, which then eliminates fluoride to give benzyne . The highly strained benzyne then reacts with furan through a Diels-Alder reaction .

Result of Action

The result of the action of this compound is the formation of new organic compounds. For example, in the presence of furan and lithium amalgam, it forms a Diels–Alder adduct . This compound has potential applications in the synthesis of various organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactants (like furan), catalysts (like lithium amalgam), and the reaction conditions (like temperature and solvent) can significantly affect the reaction outcome . Furthermore, safety precautions should be taken to avoid exposure to heat, sparks, open flames, or hot surfaces due to its flammability .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Bromo-2-fluorobenzene are not well-studied. It is known that halogenated aromatic compounds can interact with various enzymes and proteins. For instance, they can act as inhibitors or activators of certain enzymes, affecting their activity and altering biochemical reactions

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that halogenated aromatic compounds can influence cell function. They can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that halogenated aromatic compounds can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that halogenated aromatic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors

Preparation Methods

1-Bromo-2-fluorobenzene can be synthesized through several methods. One common synthetic route involves the Schiemann reaction , where o-bromoaniline is diazotized and then treated with hexafluorophosphoric acid to yield the desired product . The reaction conditions typically involve maintaining the temperature between -5°C to -10°C during the diazotization step and heating to 165-170°C during the decomposition of the diazonium salt .

In industrial settings, the production of this compound often involves similar diazotization and fluorination steps, but with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

1-Bromo-2-fluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Bromo-2-fluorobenzene can be compared with other halogenated benzenes such as:

  • 1-Bromo-3-fluorobenzene
  • 1-Bromo-4-fluorobenzene
  • 1-Chloro-2-fluorobenzene

These compounds share similar reactivity patterns but differ in the position of the halogen atoms, which affects their chemical behavior and applications . The unique positioning of the bromine and fluorine atoms in this compound makes it particularly useful in certain synthetic applications where regioselectivity is crucial.

Properties

IUPAC Name

1-bromo-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWBFGUBXWMIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061459
Record name Benzene, 1-bromo-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [CAMEO] Aromatic odor; [Alfa Aesar MSDS]
Record name 1-Bromo-2-fluorobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10047
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1072-85-1
Record name 1-Bromo-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2-fluorobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-bromo-2-fluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-bromo-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-fluorobenzene
Reactant of Route 2
1-Bromo-2-fluorobenzene
Reactant of Route 3
1-Bromo-2-fluorobenzene
Reactant of Route 4
1-Bromo-2-fluorobenzene
Reactant of Route 5
1-Bromo-2-fluorobenzene
Reactant of Route 6
1-Bromo-2-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.